(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing triazole derivatives.
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Step 1: Synthesis of Azide Intermediate
- React 3-fluorobenzyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form 3-fluorobenzyl azide.
- Reaction conditions: Room temperature, stirring for 12-24 hours.
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Step 2: Click Reaction
- Combine 3-fluorobenzyl azide with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature, stirring for 24 hours.
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Step 3: Purification
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
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Reduction
- Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
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Substitution
- Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Employed in the development of new materials with unique properties.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
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Medicine
- Explored as a potential drug candidate for treating various diseases due to its triazole core, which is known for its pharmacological activities.
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Industry
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other triazole derivatives. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 3-fluorobenzyl 1H-1,2,3-triazole-4-carboxylate
- 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to the presence of both fluorobenzyl and methoxyphenyl groups, which may enhance its biological activity and chemical stability. The combination of these functional groups can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-4-3-5-14(19)10-13)20-21-22(12)15-6-8-16(24-2)9-7-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZIRIZLUVGMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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